molecular formula C24H32O8 B1494881 Shikokianin CAS No. 24267-69-4

Shikokianin

Cat. No. B1494881
CAS RN: 24267-69-4
M. Wt: 448.5 g/mol
InChI Key: FKKSXNLVJJDMAR-PIMILLJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shikokianin is a natural product found in Isodon japonicus, Isodon enanderianus, and other organisms . It is a diterpenoid and has been shown to have inhibitory effects on DU145 cells with IC(50) values of 4.24 microM, and LoVo cells with IC(50) values of 17.55 microM .


Synthesis Analysis

Shikonin, a potent bioactive red pigment, has been used in traditional medicinal systems to cure various ailments and is well known for its diverse pharmacological potential . The shikonin was extracted in a 1-butyl-3-methylimidazolium tetrafluoroborate solvent. Shikonin and derivatives went into the upper layer. Analysis by HPLC showed a high yield of 90%–97% shikonin .


Molecular Structure Analysis

This compound has a molecular formula of C24H32O8 . The molecular weight is 448.5 g/mol . The structure includes a stable semiquinone intermediate .


Chemical Reactions Analysis

The first electrochemical reduction signal of this compound is a reversible monoelectronic transfer, generating a stable semiquinone intermediate . For the second reduction step, esterified compounds presented a coupled chemical reaction following dianion formation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 448.5 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Neuroprotective Potential

Neuroprotective Activities of Compounds from Angelica shikokiana : A study on Angelica shikokiana, which is often marketed in Japan as a dietary food supplement, revealed the neuroprotective potential of compounds extracted from it. The study identified fifteen compounds and evaluated their neuroprotective properties in various in vitro assays. Quercetin, one of the isolated compounds, showed strong acetylcholine esterase inhibitory activity, suggesting potential benefits in neurodegenerative conditions like Alzheimer's disease. Other compounds, such as chlorogenic acid, quercetin, and luteolin, demonstrated significant protection against H2O2-induced neurotoxicity and scavenged hydroxyl radical and intracellular reactive oxygen species. Notably, hyuganin E and isoepoxypteryxin showed significant decrease in Aβ25-35-induced neurotoxicity, marking them as potential agents in neuroprotection against neurodegenerative diseases (Mira et al., 2015).

Cardiovascular Health

Antiplatelet and Anticoagulant Activities : Angelica shikokiana exhibited potent antiplatelet and anticoagulant activities, according to research. The study utilized the methanol extract from the aerial part of the plant and its isolated compounds. The flavonoid compounds from the plant were primarily responsible for these activities, indicating potential therapeutic uses of Angelica shikokiana in cardiovascular ailments (Mira, Alkhiary, & Shimizu, 2017).

Ethnopharmacological Relevance

Comparative Biological Study of Angelica shikokiana Parts : The ethnopharmacological relevance of Angelica shikokiana was studied by comparing the biological activities of its different parts (roots, stems, leaves, and seeds). The study found significant activities in various assays, including melanin synthesis inhibition, anti-allergy, anti-lipase, anti-bacterial, anti-oxidant, and neuroprotective activities. These findings justify the traditional use of Angelica shikokiana in folk medicine for a variety of health issues, including anticancer, anti-inflammatory, antibacterial, antiallergic, and blood vessel dilating effects (Mira, Tanaka, Tateyama, Kondo, & Shimizu, 2013).

Hepatoprotective Effect

Hepatoprotective Activities against Hepatocellular Carcinoma : A study explored the hepatoprotective activity of Angelica shikokiana and its major coumarin, isoepoxypteryxin, against hepatocellular carcinoma. The methanol extract of the plant and isoepoxypteryxin were found to depress the invasion of HepG2 cells and significantly reduce levels of various liver enzymes in thioacetamide-induced hepatocellular carcinoma model in rats, indicating a hepatoprotective effect (Mira, Elsherbiny, Alkhiary, Shebl, Tran, & Shimizu, 2017).

Mechanism of Action

Shikokianin shows potential in treating sepsis-induced and acetaminophen-induced acute liver injury causing inflammation . It also has the ability to activate Nrf2 and downstream HO-1 in PC12 cells treated by OGD/R .

Safety and Hazards

While Shikokianin has shown potential in various treatments, its toxicity and derivatives need a more thorough investigation of safety and regulation before it can be considered a potent drug .

properties

IUPAC Name

[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3/t14-,15-,16+,17+,18-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKSXNLVJJDMAR-PIMILLJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)OC(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24267-69-4
Record name Shikokianin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024267694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shikokianin
Reactant of Route 2
Shikokianin
Reactant of Route 3
Shikokianin
Reactant of Route 4
Shikokianin
Reactant of Route 5
Reactant of Route 5
Shikokianin
Reactant of Route 6
Reactant of Route 6
Shikokianin

Q & A

Q1: What is Shikokianin and where is it found?

A1: this compound is an ent-kaurane diterpenoid primarily isolated from plants belonging to the Isodon genus, such as Isodon japonica, Isodon leucophyllus, and Isodon macrophyllus [, , , , , ]. These plants are traditionally used in some cultures for medicinal purposes.

Q2: Has this compound demonstrated any promising biological activities?

A2: Yes, research suggests that this compound exhibits cytotoxic activity against certain cancer cell lines. Notably, it displayed inhibitory effects on DU145 prostate cancer cells and A549 lung cancer cells [, ].

Q3: What is the chemical structure of this compound?

A3: While the provided abstracts don't explicitly detail the full structural characterization of this compound, they consistently refer to it as an ent-kaurane diterpenoid. This classification provides valuable information about its core structure:

    Q4: What analytical techniques are commonly used to identify and quantify this compound?

    A5: The research consistently highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D, as a primary tool for elucidating the structure of this compound and its analogues [, , , ]. Additionally, techniques like mass spectrometry (MS) are likely employed for molecular weight determination, although not explicitly mentioned in the abstracts.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.